molecular formula C16H12F3NO4 B15128840 2,2,2-Trifluoroethyl N-{4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}carbamate CAS No. 1423035-06-6

2,2,2-Trifluoroethyl N-{4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}carbamate

Cat. No.: B15128840
CAS No.: 1423035-06-6
M. Wt: 339.26 g/mol
InChI Key: DKYSZQJTWDNLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl N-{4-methoxy-8-oxatricyclo[7400,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}carbamate is a complex organic compound characterized by its unique tricyclic structure and the presence of trifluoroethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl N-{4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}carbamate typically involves multiple steps. One common approach is to start with the preparation of the tricyclic core, followed by the introduction of the trifluoroethyl and methoxy groups. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-{4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoroethyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2,2-Trifluoroethyl N-{4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl N-{4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}carbamate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the methoxy group can participate in hydrogen bonding and other interactions with target molecules. The tricyclic core provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl methacrylate: Another compound with a trifluoroethyl group, used in polymer chemistry.

    4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene: A structurally similar compound without the carbamate group.

Uniqueness

2,2,2-Trifluoroethyl N-{4-methoxy-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}carbamate is unique due to its combination of a trifluoroethyl group, a methoxy group, and a tricyclic core. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

1423035-06-6

Molecular Formula

C16H12F3NO4

Molecular Weight

339.26 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(2-methoxydibenzofuran-3-yl)carbamate

InChI

InChI=1S/C16H12F3NO4/c1-22-14-6-10-9-4-2-3-5-12(9)24-13(10)7-11(14)20-15(21)23-8-16(17,18)19/h2-7H,8H2,1H3,(H,20,21)

InChI Key

DKYSZQJTWDNLNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.